2-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate
Overview
Description
2-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound belongs to the class of pyrazolopyrazines, which are known for their diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been studied in the biomedical field, leading to the discovery of various receptor antagonists and inhibitors .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to the inhibition of certain tumors and the catalytic activity of hiv-1 integrase .
Result of Action
Similar compounds have been found to have various effects, including the inhibition of certain tumors and the catalytic activity of hiv-1 integrase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone intermediate. This intermediate is then reacted with 4-nitrobenzyl bromide under basic conditions to introduce the nitrobenzyl group. The final step involves cyclization and esterification to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The exact methods would depend on the specific requirements of the industrial application and the availability of raw materials.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding amino derivative.
Reduction: Formation of the corresponding carboxylic acids.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl 5-benzyl 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate
- 2-Ethyl 5-(4-methylbenzyl) 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate
Uniqueness
2-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate is unique due to the presence of the nitrobenzyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-O-ethyl 5-O-[(4-nitrophenyl)methyl] 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O6/c1-2-26-16(22)15-9-14-10-19(7-8-20(14)18-15)17(23)27-11-12-3-5-13(6-4-12)21(24)25/h3-6,9H,2,7-8,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRGEIKLCGECFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCN(CC2=C1)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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